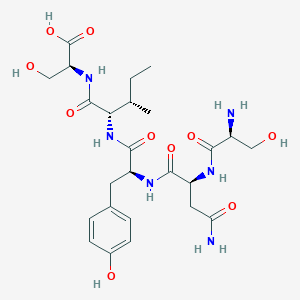
H-Ser-Asn-Tyr-Ile-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ser-Asn-Tyr-Ile-Ser-OH is a peptide consisting of the amino acids serine, asparagine, tyrosine, isoleucine, and serine Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Asn-Tyr-Ile-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Ser-Asn-Tyr-Ile-Ser-OH can undergo various chemical reactions, including:
Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Site-directed mutagenesis often involves the use of specific enzymes or chemical reagents to introduce mutations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Peptides like H-Ser-Asn-Tyr-Ile-Ser-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Serve as models for studying protein structure and function.
Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biomaterials and as components in diagnostic assays.
Mechanism of Action
The mechanism of action of peptides like H-Ser-Asn-Tyr-Ile-Ser-OH involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to effects such as enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
H-Ser-Asn-Tyr-Ile-Ser-NH2: A similar peptide with an amide group at the C-terminus.
H-Ser-Asn-Tyr-Ile-Ser-Ser-OH: An extended version with an additional serine residue.
H-Ser-Asn-Tyr-Ile-Ser-Gly-OH: A variant with glycine replacing the second serine.
Uniqueness
The uniqueness of H-Ser-Asn-Tyr-Ile-Ser-OH lies in its specific sequence, which determines its biological activity and potential applications. The presence of tyrosine, for example, allows for specific oxidative modifications, while the overall sequence can influence its binding affinity to target molecules.
Properties
CAS No. |
251325-00-5 |
|---|---|
Molecular Formula |
C25H38N6O10 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H38N6O10/c1-3-12(2)20(24(39)30-18(11-33)25(40)41)31-23(38)16(8-13-4-6-14(34)7-5-13)29-22(37)17(9-19(27)35)28-21(36)15(26)10-32/h4-7,12,15-18,20,32-34H,3,8-11,26H2,1-2H3,(H2,27,35)(H,28,36)(H,29,37)(H,30,39)(H,31,38)(H,40,41)/t12-,15-,16-,17-,18-,20-/m0/s1 |
InChI Key |
YMOFEEDVNACCBW-XZLUIIIWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















